molecular formula C6H10Cl4O B136615 1,2-Dichloro-3-[2-chloro-1-(chloromethyl)ethoxy]propane CAS No. 59440-90-3

1,2-Dichloro-3-[2-chloro-1-(chloromethyl)ethoxy]propane

Cat. No. B136615
CAS RN: 59440-90-3
M. Wt: 239.9 g/mol
InChI Key: CGTOLZSVWKPITO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of chlorinated organic compounds can involve various starting materials and reagents. For instance, the addition of bromotrichloromethane to ethylene yields 3-bromo-1,1,1-trichloropropane, which can undergo further reactions to form different chlorinated products . Similarly, trichloromethyl compounds can be converted into 1,3-dithianes, indicating the reactivity of trichloromethyl groups in synthesis . The synthesis of organomagnesium intermediates from 2-alkyl-2-(chloromethyl)-1,3-dichloropropanes also demonstrates the potential for creating complex chlorinated structures .

Molecular Structure Analysis

The molecular structure of chlorinated compounds can be complex, with different conformers possible. An electron diffraction study of 3-chloro-2-chloromethyl-1-propene revealed a mixture of two conformers, providing insight into the structural flexibility of such molecules . This information is relevant for understanding the potential conformations of "1,2-Dichloro-3-[2-chloro-1-(chloromethyl)ethoxy]propane".

Chemical Reactions Analysis

Chlorinated compounds can undergo various chemical reactions. For example, the atmospheric degradation of 3-ethoxy-1-propanol by reactions with Cl, OH, and NO3 radicals involves the attack by the oxidant at the methylene group, leading to the formation of different products . The reaction of 1,1,3-tri-(β-chloroethoxy)propane with sodium alcoholates shows the reactivity of chloroethoxy groups and the potential for substitution reactions . These studies help in understanding the reactivity patterns of chlorinated compounds, which could be extrapolated to "1,2-Dichloro-3-[2-chloro-1-(chloromethyl)ethoxy]propane".

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorinated compounds can vary widely. The atmospheric implications of compounds like 3-ethoxy-1-propanol are determined by estimating parameters such as lifetimes, global warming potential (GWP), and Photochemical Ozone Creation Potential (POCPE) . The reactivity of chlorinated compounds with metals to form dimeric complexes, as seen with 3-mercapto-1,2-propanediol derivatives, also indicates the potential for forming coordination compounds . These properties are important for understanding the behavior of "1,2-Dichloro-3-[2-chloro-1-(chloromethyl)ethoxy]propane" in different environments and in reactions with other chemicals.

Scientific Research Applications

Synthesis of Organic Compounds

  • Synthesis of Organometallic and Organosilicon Compounds : This compound is used in the synthesis of various organometallic and organosilicon compounds. For instance, it's involved in the formation of organoboran heterocycles (Schulz et al., 1994).

  • Creation of Spiro Compounds : It serves as a precursor in the synthesis of 1,7-dioxaspiro[4.4]nonanes, which are found in a wide series of natural products (Alonso et al., 2005).

Biodegradation and Environmental Applications

  • Biodegradation of Chlorinated Propanes : Research on Methylosinus trichosporium OB3b, a bacterium, shows that it can convert chlorinated propanes, including compounds structurally similar to 1,2-Dichloro-3-[2-chloro-1-(chloromethyl)ethoxy]propane, highlighting its potential for environmental cleanup (Bosma & Janssen, 1998).

Industrial Applications

  • Use in Corrosion Inhibitors : This compound is part of the synthesis of pyrazole derivatives used as corrosion inhibitors for steel in acidic environments, indicating its potential industrial applications (Ouali et al., 2013).

  • Halogenated Industrial Chemicals : It is analogous to various alkane halides, alkanols, and ethers used as solvents, fumigants, propellants, and intermediates in the production of chemicals, textiles, plastics, and ion-exchange resins (Fishbein, 1979).

Molecular Studies

  • Molecular Structure Analysis : Electron diffraction studies have been conducted on molecules similar to 1,2-Dichloro-3-[2-chloro-1-(chloromethyl)ethoxy]propane to understand their molecular structure (Shen, 1979).

Safety And Hazards

This compound is classified as a skin irritant (Category 2), causing skin irritation (H315). It may cause an allergic skin reaction (H317) and causes serious eye irritation (H319) . Safety measures include wearing protective gloves and rinsing cautiously with water for several minutes in case of eye contact .

properties

IUPAC Name

1,2-dichloro-3-(1,3-dichloropropan-2-yloxy)propane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10Cl4O/c7-1-5(10)4-11-6(2-8)3-9/h5-6H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGTOLZSVWKPITO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CCl)Cl)OC(CCl)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10Cl4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30974846
Record name 1,2-Dichloro-3-[(1,3-dichloropropan-2-yl)oxy]propane
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Molecular Weight

239.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Dichloro-3-[2-chloro-1-(chloromethyl)ethoxy]propane

CAS RN

59440-90-3
Record name 1,3-Dichloroisopropyl-2,3-dichloropropyl ether
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Dichloro-3-(2-chloro-1-(chloromethyl)ethoxy)propane
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-Dichloro-3-[(1,3-dichloropropan-2-yl)oxy]propane
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2-dichloro-3-[2-chloro-1-(chloromethyl)ethoxy]propane
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